Methyl 2-bromodecanoate

ATRP Controlled Radical Polymerization Kinetics

Methyl 2-bromodecanoate (CAS 7357-56-4) is a C11 α-bromo fatty acid methyl ester with the molecular formula C11H21BrO2 and a molecular weight of 265.19 g/mol. It belongs to the alkyl 2-bromoalkanoate class, characterized by a bromine atom at the α-carbon adjacent to the ester carbonyl.

Molecular Formula C11H21BrO2
Molecular Weight 265.19 g/mol
CAS No. 7357-56-4
Cat. No. B15345209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromodecanoate
CAS7357-56-4
Molecular FormulaC11H21BrO2
Molecular Weight265.19 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C(=O)OC)Br
InChIInChI=1S/C11H21BrO2/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h10H,3-9H2,1-2H3
InChIKeyBTVBXISZWGMHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromodecanoate (CAS 7357-56-4) | C11 Alpha-Bromoester for Synthesis and Lipid Modification


Methyl 2-bromodecanoate (CAS 7357-56-4) is a C11 α-bromo fatty acid methyl ester with the molecular formula C11H21BrO2 and a molecular weight of 265.19 g/mol [1]. It belongs to the alkyl 2-bromoalkanoate class, characterized by a bromine atom at the α-carbon adjacent to the ester carbonyl . This compound is a liquid at room temperature with a calculated boiling point of 258.1°C at 760 mmHg, a density of 1.167 g/cm³, a flash point of 122.2°C, and a logP of 3.67, indicating significant lipophilicity [1]. The α-bromoester motif confers dual electrophilic reactivity, enabling participation in nucleophilic substitutions, Reformatsky reactions, and controlled radical polymerizations [2].

Why Methyl 2-Bromodecanoate Cannot Be Substituted with Other 2-Bromoalkanoates


In the family of α-bromoesters, chain length is a critical determinant of physical properties, solubility, and biological activity. Methyl 2-bromodecanoate's C11 backbone confers a specific balance of lipophilicity (logP = 3.67) and boiling point (258.1°C) that differs significantly from shorter-chain homologs like methyl 2-bromohexanoate (C7, bp 195.9°C) and longer-chain analogs like methyl 2-bromododecanoate (C13, bp 286.9°C) [1]. The lipophilic nature of the decanoate chain influences its partitioning in biphasic systems and its interaction with lipid membranes . The activation rate constants in Atom Transfer Radical Polymerization (ATRP) are also affected by the α-bromoester structure, with different substituents leading to rate variations of up to a million-fold [2]. Substitution without consideration of these differences can lead to altered reaction kinetics, changes in product solubility, and inconsistent biological outcomes.

Methyl 2-Bromodecanoate (7357-56-4) Evidence-Based Differentiation for Procurement


ATRP Initiator Activation Rate Constants: Primary α-Bromoester Baseline

In Atom Transfer Radical Polymerization (ATRP), activation rate constants (k_act) for α-bromoester initiators vary dramatically based on substitution. For primary α-bromoesters like methyl 2-bromodecanoate, the activation rate constant ratio relative to secondary and tertiary α-bromoesters is 1:10:80 [1]. This provides a quantitative benchmark for predicting polymerization kinetics and selecting initiators for specific monomer systems.

ATRP Controlled Radical Polymerization Kinetics

Physical Property Benchmark: Boiling Point Differentiation vs. Homologs

Methyl 2-bromodecanoate (C11) exhibits a calculated boiling point of 258.1°C at 760 mmHg [1]. This is significantly lower than the C13 homolog methyl 2-bromododecanoate (286.9°C) and higher than the C7 homolog methyl 2-bromohexanoate (195.9°C) [2]. The boiling point correlates with chain length, enabling predictable separation and handling during synthesis and purification.

Physical Properties Process Chemistry Solvent Selection

Lipophilicity (logP) and Density Comparison for Partitioning Applications

Methyl 2-bromodecanoate has a calculated logP of 3.67 and a density of 1.167 g/cm³ [1]. In comparison, the C13 homolog methyl 2-bromododecanoate has a higher logP (implied by longer chain) and a density of 1.127 g/cm³ , while the C7 homolog methyl 2-bromohexanoate has a density of 1.289 g/cm³ . These differences affect partitioning behavior in aqueous-organic extractions and membrane permeability.

Lipophilicity QSAR Biphasic Systems

Reformatsky Reaction Yield Benchmark: Ethyl α-Bromoalkanoate Class Performance

In the Reformatsky reaction of ethyl α-bromoalkanoates with succinic anhydride, 2-substituted 1-ethyl hydrogen 3-oxoadipates are formed in isolated yields of 56-78% . This class-level performance provides a benchmark for expected yields when methyl 2-bromodecanoate is used in similar C-C bond forming reactions.

Reformatsky Reaction β-Oxoadipates C-C Bond Formation

Antimicrobial Activity: Bacterial AdoMet-DC Inactivation Range

Methyl 2-bromodecanoate has been evaluated for inactivation of bacterial S-adenosylmethionine decarboxylase (AdoMet-DC), with reported activity values ranging from 3.8 to 39.6 µM [1]. While this data does not include direct comparator data for close analogs, it establishes a baseline antimicrobial potency for this specific compound.

Antimicrobial AdoMet-DC Drug Discovery

Flash Point and Safety Considerations for Handling and Storage

Methyl 2-bromodecanoate has a flash point of 122.2°C [1], which is significantly lower than that of methyl 2-bromododecanoate (141.4°C) but higher than that of methyl 2-bromohexanoate (69°C) . This intermediate flash point influences the safety protocols required for storage and handling.

Safety Flash Point Storage

Optimized Applications of Methyl 2-Bromodecanoate (7357-56-4) Based on Quantitative Evidence


Controlled Radical Polymerization (ATRP) with Predictable Kinetics

Utilize methyl 2-bromodecanoate as a primary α-bromoester initiator in ATRP to achieve slower activation kinetics (k_act ratio 1 vs. 10-80 for secondary/tertiary analogs). This is advantageous for synthesizing polymers with narrow molecular weight distributions and well-defined architectures [1].

Lipid-Modified Drug Conjugates for Enhanced Membrane Permeability

Leverage the lipophilicity (logP = 3.67) of methyl 2-bromodecanoate to improve the membrane permeability of drug candidates. Its C11 chain provides an optimal balance between hydrophobic interaction and aqueous solubility, as demonstrated by its physicochemical profile [1][2].

Reformatsky and Related C-C Bond Forming Reactions

Employ methyl 2-bromodecanoate in Reformatsky reactions with zinc and electrophiles such as succinic anhydride to synthesize β-oxoadipate derivatives. Class-level data indicates achievable yields in the range of 56-78%, enabling efficient construction of complex molecules [1].

Antimicrobial Lead Optimization and Screening Libraries

Include methyl 2-bromodecanoate in antimicrobial screening libraries due to its demonstrated inactivation of bacterial AdoMet-DC (3.8-39.6 µM). Its structural features can be optimized to enhance potency and selectivity against Gram-positive pathogens [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-bromodecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.